molecular formula C6H10Br2 B146542 trans-1,2-Dibromocyclohexane CAS No. 7429-37-0

trans-1,2-Dibromocyclohexane

Cat. No. B146542
CAS RN: 7429-37-0
M. Wt: 241.95 g/mol
InChI Key: CZNHKZKWKJNOTE-PHDIDXHHSA-N
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Description

Trans-1,2-Dibromocyclohexane is a brominated cycloalkane with a molecular formula of C6H11Br2. It is a colorless liquid at room temperature, and is highly flammable. It has a variety of uses, including as a flame retardant, an intermediate in the synthesis of pharmaceuticals, and as a reagent in organic synthesis. It is also used in laboratory experiments due to its high reactivity and low toxicity. In

Scientific Research Applications

  • Photoelectron Spectroscopy : The HeI photoelectron spectrum of trans-1,2-dibromocyclohexane has been recorded, providing insights into molecular orbital interactions and the interactions between the lone pair orbitals of the bromine atoms in the molecule (Chau & Mcdowell, 1976).

  • Electrochemical Study : An electrochemical study using cobaloximes for dehalogenation of this compound has been conducted. This research helps in understanding the kinetics and mechanisms of dehalogenation processes (Pizarro et al., 2022).

  • Conformational Analysis : Using nuclear magnetic resonance spectroscopy, the conformational features of various substituted trans-1,2-dibromocyclohexanes have been investigated, revealing important information about their chemical behavior (Barili et al., 1972).

  • Thermal Equilibration : The kinetics and thermal equilibration of trans-1,2-dibromocyclohexanes with different substituents were measured, providing valuable data on activation parameters and isomer interconversion (Barili et al., 1972).

  • EXAFS Studies : The extended X-ray absorption fine structure (EXAFS) technique has been used to study the conformations of this compound in various organic solvents, contributing to our understanding of solvent-solute interactions (Bertagnolli et al., 1987).

  • Catalytic Oxidation Studies : Research on the catalytic oxidation of cyclohexene to trans-1,2-cyclohexanediol using hydrogen peroxide provides insights into atom-economic and eco-friendly methodologies for industrial production (Yu et al., 2014).

  • Micelle Surface Studies : The concentration ratios of nucleophiles at the micellar surface have been determined from the yields of this compound, providing insights into the micellar surface properties and interfacial structures (Mancini et al., 1996).

Safety and Hazards

Trans-1,2-Dibromocyclohexane should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact with skin or eyes, seek immediate medical assistance .

Relevant Papers There are several papers related to this compound. They cover topics such as its synthesis , its reactions , and its physical and chemical properties . For more detailed information, you may want to refer to these papers .

properties

IUPAC Name

(1R,2R)-1,2-dibromocyclohexane
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InChI

InChI=1S/C6H10Br2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CZNHKZKWKJNOTE-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1CC[C@H]([C@@H](C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10Br2
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DSSTOX Substance ID

DTXSID70225304
Record name trans-1,2-Dibromocyclohexane
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Molecular Weight

241.95 g/mol
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Physical Description

Clear slightly yellow liquid; [Acros Organics MSDS]
Record name trans-1,2-Dibromocyclohexane
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CAS RN

7429-37-0
Record name trans-1,2-Dibromocyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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